SSTR4 agonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SSTR4 agonist 4 is a potent agonist of somatostatin receptor subtype 4 (SSTR4). SSTR4 is expressed at relatively high levels in the hippocampus and neocortex, which are regions associated with memory and learning. This compound has shown potential in the treatment of Alzheimer’s disease and other central nervous system disorders .
Preparation Methods
The preparation of SSTR4 agonist 4 involves the synthesis of N-(pyrrolidine-3-yl or piperidin-4-yl)acetamide derivatives. The synthetic route typically includes the formation of these derivatives through a series of chemical reactions involving pyrrolidine or piperidine and acetamide . Industrial production methods may involve large-scale tandem cyclization and metal-mediated reactions to ensure the production of stereochemically pure compounds .
Chemical Reactions Analysis
SSTR4 agonist 4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
SSTR4 agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of somatostatin receptor agonists.
Medicine: Explored for its potential in treating Alzheimer’s disease, epilepsy, depression, and pain management
Mechanism of Action
SSTR4 agonist 4 exerts its effects by binding to the somatostatin receptor subtype 4. This binding inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in the modulation of various signaling pathways, including the enhancement of potassium currents, inhibition of calcium currents, and inhibition of transient receptor potential vanilloid-1 and ankyrin-1 channels . These actions contribute to the compound’s analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
SSTR4 agonist 4 is unique compared to other similar compounds due to its high selectivity and potency for the somatostatin receptor subtype 4. Similar compounds include:
Consomatin Fj1: A venom-inspired peptide that mimics the endogenous hormone somatostatin and has shown potential in treating peripheral pain conditions.
SM-I-26: Another SSTR4 agonist that has demonstrated anti-inflammatory effects in microglia.
These compounds share similar mechanisms of action but differ in their molecular structures and specific applications.
Properties
Molecular Formula |
C19H26N4O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[2-(1,7-dimethylindazol-3-yl)propan-2-yl]-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C19H26N4O/c1-11-7-6-8-12-15(11)23(5)22-16(12)18(2,3)21-17(24)14-13-9-20-10-19(13,14)4/h6-8,13-14,20H,9-10H2,1-5H3,(H,21,24) |
InChI Key |
SDEPJAJKFSLDGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3C4C3(CNC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.